1-苯基-1,2-乙二醇

概述

描述

1-Phenyl-1,2-ethanediol is a member of benzenes and is a natural product found in Penicillium concentricum . It is used as a metabolite of Styrene in mammals .

Molecular Structure Analysis

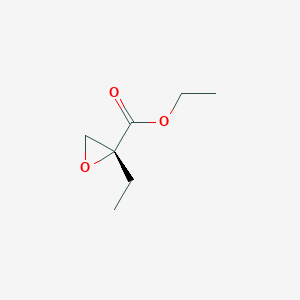

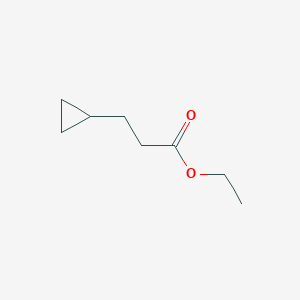

The molecular formula of 1-Phenyl-1,2-ethanediol is C8H10O2 and its molecular weight is 138.16 g/mol . The IUPAC name of the compound is 1-phenylethane-1,2-diol .

Chemical Reactions Analysis

The reaction investigated is the kinetic resolution of racemic 1-phenyl-1,2-ethanediol by glycerol dehydrogenase (GDH). The resulting oxidation product, 2-hydroxyacetophenone, causes a strong product inhibition. Additionally, it reacts in a chemical reaction with the cofactor lowering its active concentration .

Physical And Chemical Properties Analysis

1-Phenyl-1,2-ethanediol is a white to light beige crystalline powder or flakes . It has a melting point of around 70-72°C and a boiling point of approximately 245-250°C .

科学研究应用

液晶的合成

PED是液晶合成中必不可少的手性中间体 . 液晶是介于传统液体和固体晶体之间的材料,由于它们能够调制光线,因此广泛应用于手表、计算器和电视等显示器。PED的手性性质使其可以生产光学活性液晶,这对于创建具有高分辨率和灵敏度的显示器至关重要。

手性双膦的生产

手性双膦是不对称催化中重要的配体 . PED是其合成中的重要中间体。这些配体用于在化学反应中诱导手性,这是生产药物和精细化学品的关键方面。制造手性分子对于开发具有特定生物活性的药物至关重要。

对映体催化

PED用于对映体催化以增强辅因子再生 . 此过程在制药行业中意义重大,该行业需要生产对映体纯的物质。PED在多酶系统(如大肠杆菌)中的使用已证明在手性醇(各种药物的合成砌块)的合成中提高了产量和纯度。

精细化学品行业

在精细化学品行业中,PED被用作合成高价值、低产量化学品的中间体 . 这些化学品通常具有复杂的结构,并用于各种应用中,包括香料、香精和药物。PED在这些化合物合成中的作用至关重要,因为它具有手性特性。

药物化合物

PED在某些药物化合物的合成中起着至关重要的作用 . 它的手性性质允许生产药物的特定对映异构体,这些对映异构体可能具有不同的治疗效果。对药物手性的精确控制对于确保其有效性和安全性至关重要。

立体选择性聚合

PED的立体选择性聚合可以导致形成具有特定光学性质的聚合物 . 这些聚合物可用于多种应用,包括创建具有独特机械、光学或电子特性的新材料。

生物催化

PED用于生物催化,其中使用生物催化剂(如酶)进行化学转化 . PED在生物催化过程中的使用可以提高这些反应的效率和选择性,从而导致更可持续和环保的生产方法。

不对称合成

PED参与不对称合成,这是一种用于生产手性分子的方法 . 此过程对于创建具有特定三维排列的化合物至关重要,这是许多药物和分子生物活性的关键因素。

作用机制

Target of Action

The primary target of 1-Phenyl-1,2-ethanediol is the enzyme (S)-carbonyl reductase II from Candida parapsilosis . This enzyme plays a crucial role in the conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol .

Mode of Action

The interaction of 1-Phenyl-1,2-ethanediol with its target involves the catalytic conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol . This reaction is facilitated by the enzyme (S)-carbonyl reductase II and requires NADPH as a cofactor .

Biochemical Pathways

The biochemical pathway involved in the action of 1-Phenyl-1,2-ethanediol is the chiral pathway mediated by (S)-carbonyl reductase II . This pathway is strengthened by the introduction of glucose dehydrogenase with an Ala258Phe mutation and endo-β-1,4-xylanase 2, which enhance cofactor regeneration by using xylan as a naturally abundant co-substrate .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its interaction with the enzyme (s)-carbonyl reductase ii and the presence of the cofactor nadph .

Result of Action

The result of the action of 1-Phenyl-1,2-ethanediol is the production of (S)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone . This compound is an important chiral intermediate in the synthesis of liquid crystals and chiral biphosphines .

Action Environment

The action of 1-Phenyl-1,2-ethanediol is influenced by environmental factors such as temperature and pH . Optimal conditions for the biotransformation of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol by E. coli /pET-G-S-2 were found to be 35 °C and pH 6.5 .

安全和危害

When handling 1-Phenyl-1,2-ethanediol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

1-Phenyl-1,2-ethanediol interacts with various enzymes and proteins in biochemical reactions. For instance, (S)-carbonyl reductase II from Candida parapsilosis catalyzes the conversion of 2-hydroxyacetophenone to 1-Phenyl-1,2-ethanediol with NADPH as a cofactor .

Cellular Effects

In a multi-enzyme Escherichia coli system, 1-Phenyl-1,2-ethanediol has been produced from 2-hydroxyacetophenone as a substrate . This indicates that 1-Phenyl-1,2-ethanediol can influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 1-Phenyl-1,2-ethanediol involves its interactions with biomolecules at the molecular level. For example, it is involved in the reduction of 2-hydroxyacetophenone, a process catalyzed by (S)-carbonyl reductase II with NADPH as a cofactor .

Metabolic Pathways

1-Phenyl-1,2-ethanediol is involved in the metabolic pathway catalyzed by (S)-carbonyl reductase II, which converts 2-hydroxyacetophenone to 1-Phenyl-1,2-ethanediol .

属性

IUPAC Name |

1-phenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042422 | |

| Record name | Styrene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Nearly white crystalline powder; [Acros Organics MSDS] | |

| Record name | Styrene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

93-56-1 | |

| Record name | 1-Phenyl-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2-ethanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAC511UK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-phenyl-1,2-ethanediol?

A1: 1-phenyl-1,2-ethanediol has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. []

Q2: What spectroscopic data is available for characterizing 1-phenyl-1,2-ethanediol?

A2: Researchers commonly use FT-IR and NMR (1H and 13C) spectroscopy for structural characterization of 1-phenyl-1,2-ethanediol. []

Q3: How do intermolecular interactions influence the crystal structure of 1-phenyl-1,2-ethanediol?

A3: The crystal structure of 1-phenyl-1,2-ethanediol is stabilized by strong intermolecular hydrogen bonds (O-H···O) and C-H···π interactions between the phenyl ring and neighboring molecules. This results in a supramolecular network. []

Q4: What are the common synthetic routes to 1-phenyl-1,2-ethanediol?

A4: 1-Phenyl-1,2-ethanediol can be synthesized through various methods:

- Hydrolysis of 1,2-dibromo-1-phenylethane: This two-step process involves bromination of styrene followed by hydrolysis of the dibromo intermediate. The yield of 1-phenyl-1,2-ethanediol can reach 78.5% under optimized conditions. []

- Hydrolysis of epoxy styrene: This method offers a direct route to 1-phenyl-1,2-ethanediol, with water serving as the solvent. []

- Asymmetric reduction of 2-hydroxyacetophenone: This approach employs enzymes like (R)-specific carbonyl reductase [, , ] or (S)-carbonyl reductase II [, , , , ] for enantioselective synthesis of (R)- or (S)-1-phenyl-1,2-ethanediol.

Q5: What factors affect the enzymatic synthesis of 1-phenyl-1,2-ethanediol?

A5: Several factors influence the efficiency of biocatalytic synthesis:

- Enzyme source: Different microorganisms exhibit varying enantioselectivity. For instance, Candida parapsilosis is known for (S)-1-phenyl-1,2-ethanediol production, while Kurthia gibsonii SC0312 favors (R)-1-phenyl-1,2-ethanediol. [, ]

- Reaction conditions: Parameters like temperature, pH, substrate concentration, and cofactor availability significantly impact reaction rate and yield. [, , , , ]

- Cofactor regeneration: Efficient NADPH regeneration is crucial for sustained biocatalytic activity. Strategies include co-expressing glucose dehydrogenase [, , ] or utilizing pentose metabolism pathways for cofactor recycling. []

Q6: Can calcium carbide be used for vinylation reactions involving 1-phenyl-1,2-ethanediol?

A6: Yes, a recent study demonstrated that calcium carbide can mediate the vinylation of 1-phenyl-1,2-ethanediol under a superbasic system (Cs2CO3/DMSO), yielding α-vinyloxy styrene as the product. []

Q7: What is the role of pig liver esterase in 1-phenyl-1,2-ethanediol synthesis?

A7: Pig liver esterase can catalyze the hydrolysis of 1-phenyl-1,2-ethanediol cyclic carbonate to produce 1-phenyl-1,2-ethanediol. The efficiency of this reaction depends on factors like enzyme concentration, pH, temperature, and the presence of organic co-solvents. []

Q8: How does ferric chloride catalyze reactions involving hydrogen peroxide and 1-phenyl-1,2-ethanediol?

A8: In acetonitrile, ferric chloride (FeCl3) activates hydrogen peroxide, mimicking cytochrome P-450 activity. This system can catalyze the oxidative cleavage of 1-phenyl-1,2-ethanediol and other vicinal diols. []

Q9: What are the primary applications of 1-phenyl-1,2-ethanediol?

A9: Both enantiomers of 1-phenyl-1,2-ethanediol serve as vital chiral building blocks in:

- Pharmaceuticals: Synthesis of various drugs, including β-adrenergic blocking agents. []

- Liquid crystals: Chiral dopants for modifying liquid crystal properties. []

- Organic synthesis: Intermediates in the preparation of diverse chiral compounds. [, , , ]

Q10: How does the stereochemistry of 1-phenyl-1,2-ethanediol influence its applications?

A10: The (R)- and (S)-enantiomers of 1-phenyl-1,2-ethanediol exhibit distinct biological activities and applications. Consequently, enantioselective synthesis is crucial. For instance, (S)-1-phenyl-1,2-ethanediol is preferred in liquid crystal applications, while (R)-1-phenyl-1,2-ethanediol is used for certain pharmaceutical syntheses. [, ]

Q11: Can Candida parapsilosis be used for deracemization of 1-phenyl-1,2-ethanediol?

A11: Yes, Candida parapsilosis is highly effective in deracemizing (R,S)-1-phenyl-1,2-ethanediol to obtain the (S)-enantiomer. Various strategies, including optimizing cultivation conditions [, ] and using absorbent resins [], can further enhance its efficiency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)